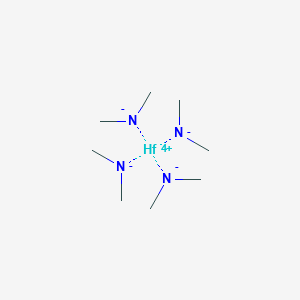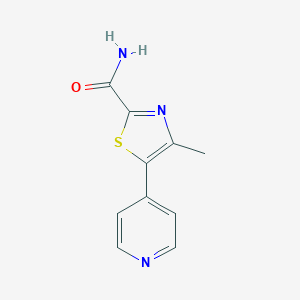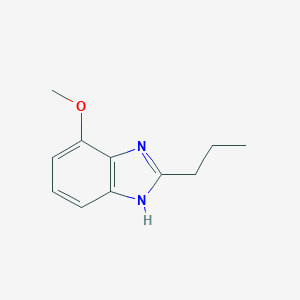
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)
Vue d'ensemble
Description
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is an organic compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate typically involves the reaction of 2-amino-6-methylbenzothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate.
2-Aminothiazole-4-carboxylate:
Uniqueness
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106429-20-3 |
|---|---|
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
Clé InChI |
RTZHEQRECNAMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
SMILES canonique |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Synonymes |
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














